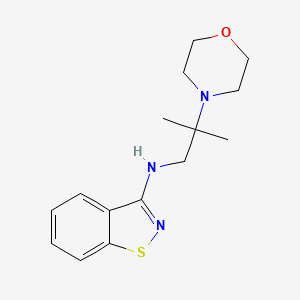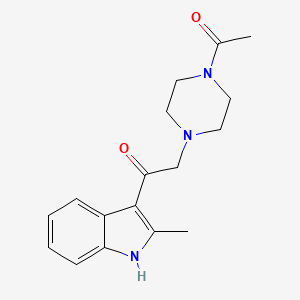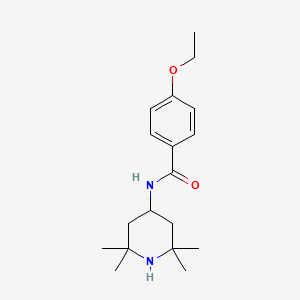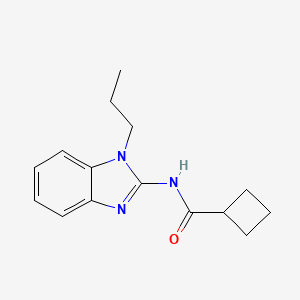![molecular formula C21H17N3O5 B7636935 [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. It is a member of the quinoline family of compounds and has been shown to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of various kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to possess high potency and selectivity for its target enzymes and signaling pathways. However, it also has some limitations. It has poor solubility in water, which can limit its use in certain experimental settings. In addition, it can be toxic at high concentrations, which can limit its use in some cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate. One potential direction is to further explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action in more detail, with the goal of identifying new targets for drug development. Finally, there is a need for further studies to optimize its pharmacokinetic properties, with the goal of improving its efficacy and safety in clinical settings.
Synthesemethoden
The synthesis of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate is a multi-step process that involves the reaction of 2-cyclopropyl-4-quinolinecarboxylic acid with various reagents. The final step involves the reaction of the intermediate product with 2-nitroaniline to form the desired compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate has been extensively studied for its potential applications as a therapeutic agent. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-20(23-17-7-3-4-8-19(17)24(27)28)12-29-21(26)15-11-18(13-9-10-13)22-16-6-2-1-5-14(15)16/h1-8,11,13H,9-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNZGCOJZPTYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)

![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)

![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)



![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)